DNP-PEG4-alcohol

Description

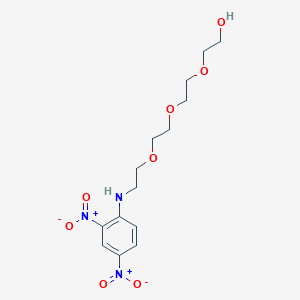

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O8/c18-4-6-24-8-10-25-9-7-23-5-3-15-13-2-1-12(16(19)20)11-14(13)17(21)22/h1-2,11,15,18H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPINTOOSUROKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to DNP-PEG4-alcohol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

DNP-PEG4-alcohol is a heterobifunctional linker molecule integral to advancements in immunology, bioconjugation, and drug delivery systems. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed protocol for its application in bioconjugation.

Core Structure and Chemical Identity

This compound is composed of three key functional components: a 2,4-dinitrophenyl (DNP) group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal primary alcohol (hydroxyl group).

-

Dinitrophenyl (DNP) Group : This moiety serves as a well-characterized hapten. Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. Anti-DNP antibodies exhibit high affinity and specificity, making the DNP group an excellent tag for immunoassays and affinity purification.[1]

-

Polyethylene Glycol (PEG4) Spacer : The PEG linker consists of four repeating ethylene glycol units. This hydrophilic spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation of conjugates, and provides a flexible arm that minimizes steric hindrance between the DNP tag and the conjugated biomolecule.[2][3][4] The PEG chain can also improve the pharmacokinetic properties of bioconjugates by increasing their circulation half-life.[5]

-

Terminal Alcohol (-OH) Group : The primary hydroxyl group is a versatile chemical handle for further modification. It can be activated or converted into other functional groups (e.g., esters, aldehydes, or tosylates) to facilitate covalent conjugation to proteins, peptides, surfaces, or other molecules of interest.

The systematic IUPAC name for this compound is 2-(2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethoxy)ethan-1-ol.

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 1807520-99-5 | |

| Chemical Formula | C₁₄H₂₁N₃O₈ | |

| Molecular Weight | 359.34 g/mol | |

| Exact Mass | 359.1329 u | |

| Purity | ≥98% | |

| Appearance | (Not specified, typically a solid) | |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | |

| Storage Conditions | -20°C, protected from light and moisture |

Applications in Research and Drug Development

This compound is a versatile tool with broad applications:

-

Immunology Research : It is used to develop DNP-labeled probes for antibody-based assays such as ELISA, flow cytometry, and Western blotting.

-

Bioconjugation : As a heterobifunctional linker, it serves as an intermediate for covalently attaching the DNP hapten to various biomolecules.

-

Drug Delivery : The molecule can be incorporated into PEGylated scaffolds for targeted drug delivery systems, leveraging the DNP tag for specific recognition.

-

PROTAC Development : It can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

Experimental Protocols

The terminal hydroxyl group of this compound requires activation to react with common functional groups on biomolecules, such as primary amines (e.g., lysine residues in proteins). Below is a representative two-stage protocol for conjugating this compound to a protein via N-hydroxysuccinimide (NHS) ester chemistry.

Stage 1: Activation of this compound with Disuccinimidyl Carbonate (DSC)

This stage converts the terminal hydroxyl group into a reactive NHS ester.

Materials:

-

This compound

-

Disuccinimidyl carbonate (DSC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Reaction vessel (round-bottom flask)

Procedure:

-

Preparation : Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent moisture contamination.

-

Dissolution : Dissolve this compound in anhydrous DMF or DCM.

-

Base Addition : Add 1.5-2.0 molar equivalents of a non-nucleophilic base, such as TEA or DIEA, to the solution.

-

Activation : Slowly add 1.2-1.5 molar equivalents of DSC to the reaction mixture while stirring.

-

Reaction : Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Purification : Upon completion, the activated DNP-PEG4-NHS ester can be purified using silica gel column chromatography to remove excess reagents and byproducts.

Stage 2: Conjugation of Activated DNP-PEG4-NHS Ester to a Protein

This stage involves the reaction of the NHS ester with primary amines on the target protein.

Materials:

-

Purified DNP-PEG4-NHS ester

-

Target protein (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation : Prepare a solution of the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.

-

Linker Dissolution : Dissolve the purified DNP-PEG4-NHS ester in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution.

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the DNP-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein stability.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

Purification : Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.

-

Characterization : Characterize the final DNP-protein conjugate. The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~360 nm (for the DNP group).

Visualization of Experimental Workflow

The following diagrams illustrate the chemical structure and a typical experimental workflow for the bioconjugation of this compound.

Caption: Molecular components of this compound.

Caption: Workflow for protein conjugation using this compound.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 1807520-99-5 | BroadPharm [broadpharm.com]

- 4. This compound, CAS 1807520-99-5 | AxisPharm [axispharm.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to DNP-PEG4-alcohol: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed representative synthesis protocol for DNP-PEG4-alcohol. This bifunctional molecule, incorporating a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group, is a valuable tool in various biomedical research and drug development applications. The DNP moiety serves as a hapten for immunological detection, while the hydrophilic PEG spacer enhances solubility and provides a flexible linker. The terminal alcohol allows for further conjugation to other molecules of interest.

Core Chemical and Physical Properties

This compound is a well-defined molecule with consistent properties that are crucial for its application in sensitive biological and chemical systems. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| CAS Number | 1807520-99-5 | [1] |

| Molecular Formula | C₁₄H₂₁N₃O₈ | [1][2][3] |

| Molecular Weight | 359.34 g/mol | [1] |

| Exact Mass | 359.1329 u | |

| Purity | Typically ≥95% - 98% | |

| Appearance | Varies; often a solid | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Short term (days to weeks) at 0-4°C, protected from light. Long term (months to years) at -20°C. | |

| IUPAC Name | 2-(2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethoxy)ethan-1-ol | |

| SMILES | OCCOCCOCCOCCNC1=CC=C(--INVALID-LINK--=O)C=C1--INVALID-LINK--=O |

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution reaction between amino-PEG4-alcohol and 2,4-dinitrofluorobenzene (DNFB), often referred to as Sanger's reagent. This reaction is a well-established method for the dinitrophenylation of primary amines.

Materials and Reagents

-

Amino-PEG4-alcohol (1-amino-11-hydroxy-3,6,9-trioxaundecane)

-

2,4-Dinitrofluorobenzene (DNFB)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve amino-PEG4-alcohol in anhydrous DMF.

-

Addition of Base: Add triethylamine or DIPEA to the solution. The base acts as an acid scavenger for the hydrofluoric acid (HF) generated during the reaction.

-

Addition of DNFB: Slowly add a solution of 2,4-dinitrofluorobenzene in anhydrous DMF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amino-PEG4-alcohol is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification

The crude this compound is purified by silica gel column chromatography. A gradient elution system, for example, starting with a mixture of ethyl acetate and hexanes and gradually increasing the polarity with methanol, is often effective in isolating the pure product.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in a specific signaling pathway as a signaling molecule itself, its application in immunology and cell biology often relates to the study of signaling cascades. For instance, when used to create multivalent antigens, it can be employed to investigate the cross-linking of B cell receptors (BCRs) and the subsequent initiation of downstream signaling events.

The following diagram illustrates a generalized workflow for using a DNP-conjugated molecule to study receptor-mediated signaling.

Caption: Workflow for studying cell signaling.

References

The Pivotal Role of the PEG4 Spacer in DNP Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology and drug discovery, particularly in the realm of targeted protein degradation (TPD), the rational design of linker molecules is paramount to achieving desired pharmacological outcomes. Among the diverse array of linker architectures, those incorporating polyethylene glycol (PEG) spacers have garnered significant attention for their ability to favorably modulate the physicochemical and biological properties of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and other chemical probes. This technical guide provides an in-depth examination of the role of the tetraethylene glycol (PEG4) spacer within dinitrophenyl (DNP) linkers. DNP moieties are frequently employed as haptens for antibody recognition or as versatile chemical handles. The incorporation of a PEG4 spacer profoundly influences the functionality of DNP-containing constructs, impacting solubility, steric hindrance, and the spatial relationship between conjugated moieties. This guide will detail the properties conferred by the PEG4 spacer, provide comprehensive experimental protocols for the synthesis and evaluation of DNP-PEG4 linkers, and present visualizations of relevant biological pathways and experimental workflows.

The Multifaceted Role of the PEG4 Spacer

The inclusion of a PEG4 spacer in DNP linkers is a strategic design choice that imparts several beneficial properties to the resulting conjugate. These attributes are critical for the efficacy of molecules used in complex biological systems.

Enhanced Aqueous Solubility

One of the most significant contributions of the PEG4 spacer is the enhancement of the conjugate's solubility in aqueous environments.[1][2][3] The repeating ethylene glycol units of the PEG chain are hydrophilic and can engage in hydrogen bonding with water molecules. This property is particularly advantageous when conjugating hydrophobic moieties, such as certain small molecule inhibitors or fluorescent dyes, which are prone to aggregation in physiological buffers. By preventing aggregation, the PEG4 spacer ensures that the DNP-linked molecule remains monomeric and fully functional, which is crucial for accurate biological assessment and therapeutic efficacy.

Reduction of Steric Hindrance and Optimization of Spatial Geometry

The PEG4 spacer provides a flexible and extended connection between the DNP group and another functional molecule. This separation is critical for minimizing steric hindrance, which can otherwise impair the binding of either moiety to its respective target.[] In the context of PROTACs, an optimal linker length is essential to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] A linker that is too short may prevent the two proteins from coming together effectively, while an excessively long linker might lead to non-productive binding orientations. The defined length of the PEG4 spacer helps to achieve the necessary spatial orientation for efficient ubiquitin transfer and subsequent protein degradation.

Biocompatibility and Low Immunogenicity

PEG is well-established as a biocompatible and non-toxic polymer, making it an ideal component for in vivo applications. It is known to reduce the immunogenicity of conjugated molecules, a phenomenon often referred to as "PEGylation." This "stealth" property can prolong the circulation half-life of a therapeutic agent by reducing its clearance by the immune system.

Quantitative Data on DNP-PEG4 Linkers

While comprehensive studies directly comparing a series of DNP-PEG linker lengths are limited, the available data on DNP-PEG4-containing molecules and broader studies on PEG linkers in similar contexts provide valuable insights.

| Property | Value/Observation | Reference |

| Molecular Weight (DNP-PEG4-NHS ester) | 528.47 g/mol | |

| Solubility (DNP-PEG4-NHS ester) | Soluble in DMSO and other organic solvents. Significantly better water solubility compared to DNP-X SE. | |

| Reactivity | The NHS ester of DNP-PEG4-NHS ester readily reacts with primary amines to form stable amide bonds. | |

| Impact of PEG Length on Antibody Recruiting Capacity | In a study on DNP-functionalized peptides, a PEG6 linker showed the most robust anti-DNP antibody recruiting capacity compared to PEG1 and PEG3 linkers, suggesting an optimal linker length is crucial for this interaction. | |

| Impact of PEG Length on In Vivo Performance | In a study of affibody-drug conjugates, increasing PEG chain length from no PEG to 4 kDa and 10 kDa significantly increased the circulation half-life. However, it also led to a decrease in in vitro cytotoxicity, highlighting the trade-offs in linker design. | |

| Impact of PEG Length on Tumor Accumulation | For folate-linked liposomes, increasing the PEG-linker length from 2 kDa to 10 kDa significantly increased tumor accumulation and antitumor activity in vivo. |

Experimental Protocols

Detailed methodologies are essential for the synthesis, conjugation, and evaluation of DNP-PEG4 linkers in various applications.

Synthesis of DNP-PEG4-NHS Ester

The synthesis of DNP-PEG4-NHS ester typically involves the reaction of a DNP-derivatized PEG4 carboxylic acid with a succinimidyl ester activating agent. A general approach is outlined below.

Materials:

-

DNP-PEG4-acid

-

N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with a salt of the carboxylic acid)

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve DNP-PEG4-acid in the anhydrous solvent.

-

Add N,N'-Disuccinimidyl carbonate (1.1 equivalents) to the solution.

-

If the starting material is a salt, add a non-nucleophilic base like TEA or DIPEA (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the pure DNP-PEG4-NHS ester.

-

Characterize the final product by NMR and Mass Spectrometry.

Conjugation of DNP-PEG4-NHS Ester to a Primary Amine-Containing Molecule

Materials:

-

DNP-PEG4-NHS ester

-

Molecule of interest with a primary amine (e.g., protein, peptide, or small molecule)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0 for proteins)

-

Purification method (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

-

Dissolve the amine-containing molecule in the appropriate reaction buffer or solvent.

-

Dissolve DNP-PEG4-NHS ester in an anhydrous solvent like DMF or DMSO to prepare a stock solution.

-

Add the DNP-PEG4-NHS ester stock solution to the solution of the amine-containing molecule. The molar ratio will depend on the desired degree of labeling and should be optimized empirically.

-

Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).

-

Purify the conjugate to remove unreacted DNP-PEG4-NHS ester and other byproducts using a suitable purification method.

-

Characterize the final conjugate to determine the degree of labeling, purity, and integrity.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to determine the efficacy of a PROTAC containing a DNP-PEG4 linker in degrading a target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC with DNP-PEG4 linker

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for the loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

PROTAC Mechanism of Action

Caption: PROTAC-mediated targeted protein degradation pathway.

Western Blot Experimental Workflow

Caption: Workflow for assessing protein degradation by Western blot.

Logical Relationship of PEG4 Spacer Properties

Caption: Interplay of PEG4 spacer properties leading to improved efficacy.

Conclusion

The PEG4 spacer is a critical component in the design of DNP linkers for a variety of applications in biomedical research and drug development. Its inherent hydrophilicity, flexibility, and biocompatibility contribute significantly to the overall performance of the resulting conjugates. By enhancing aqueous solubility, minimizing steric hindrance, and providing optimal spatial separation between functional moieties, the PEG4 spacer facilitates the development of more effective and reliable chemical probes and targeted therapeutics. While further quantitative studies directly comparing a series of DNP-PEG linker lengths would be beneficial for fine-tuning linker design, the principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working to harness the power of DNP-PEG4 linkers in their endeavors. The continued exploration and optimization of linker technology will undoubtedly pave the way for the next generation of innovative and impactful molecular tools and therapies.

References

An In-depth Technical Guide to DNP-PEG4-Alcohol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of DNP-PEG4-alcohol in the field of bioconjugation. The information is tailored for researchers, scientists, and drug development professionals who are looking to utilize this versatile molecule in their work.

Introduction to this compound

This compound is a heterobifunctional linker composed of three key components: a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a terminal primary alcohol (-OH) group. Each of these moieties imparts unique properties to the molecule, making it a valuable tool in immunology, drug delivery, and diagnostic assay development.[1][2]

-

Dinitrophenyl (DNP) Group: The DNP group is a well-known hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a protein.[3][4] This property allows for the sensitive detection and purification of DNP-conjugated molecules using anti-DNP antibodies.[3] It serves as an excellent alternative to biotin-streptavidin systems in various immunoassays.

-

Polyethylene Glycol (PEG4) Spacer: The PEG4 linker is a short, hydrophilic spacer that enhances the water solubility and biocompatibility of the conjugate. It provides a flexible arm that separates the DNP hapten from the conjugated biomolecule, minimizing steric hindrance and preserving the biological activity of the target molecule.

-

Terminal Alcohol (-OH) Group: The primary alcohol at the terminus of the PEG chain serves as a versatile chemical handle for conjugation. Unlike more reactive functional groups, the hydroxyl group is relatively stable and requires chemical activation for efficient bioconjugation, offering greater control over the reaction.

Mechanism of Action in Bioconjugation

The bioconjugation of this compound to a biomolecule, typically a protein or peptide, is a two-step process involving the activation of the terminal alcohol group followed by nucleophilic substitution. The hydroxyl group itself is a poor leaving group, hence direct conjugation to amines or other nucleophiles is not feasible.

Step 1: Activation of the Terminal Alcohol

The initial and critical step is the conversion of the terminal hydroxyl group into a more reactive functional group. This is typically achieved by transforming it into a good leaving group. Common activation strategies include:

-

Tosylation: Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) converts the hydroxyl group into a tosylate (-OTs). The tosyl group is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic attack.

-

Activation with N,N'-Disuccinimidyl Carbonate (DSC): DSC is a homobifunctional reagent that reacts with the alcohol to form a succinimidyl carbonate ester. This activated ester is highly reactive towards primary amines, forming a stable carbamate linkage.

-

Activation with 1,1'-Carbonyldiimidazole (CDI): CDI is another reagent used to activate hydroxyl groups. It reacts with the alcohol to form an imidazole carbamate intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, resulting in a carbamate bond.

Step 2: Nucleophilic Substitution

Once the alcohol is activated, the DNP-PEG4-linker is ready to be conjugated to the target biomolecule. The most common target for conjugation is the primary amine group found on the side chain of lysine residues and the N-terminus of proteins. The activated linker undergoes a nucleophilic substitution reaction with the amine group, forming a stable covalent bond.

-

For Tosylated DNP-PEG4: The amine group of the biomolecule attacks the carbon atom bearing the tosylate leaving group, forming a secondary amine linkage.

-

For DSC or CDI-activated DNP-PEG4: The amine group of the biomolecule attacks the activated carbonyl group, leading to the formation of a stable carbamate bond.

The following diagram illustrates the general workflow for the bioconjugation of this compound to a protein.

Caption: General workflow for the bioconjugation of this compound.

Quantitative Data Summary

The efficiency of the bioconjugation reaction depends on several factors, including the choice of activation reagent, the reaction conditions (pH, temperature, and stoichiometry of reactants), and the properties of the biomolecule. The following table summarizes typical coupling efficiencies and bond stabilities for different activation methods of PEG-alcohols.

| Activation Method | Typical Coupling Efficiency | Bond Formed | Relative Stability | Key Considerations |

| Tosylation | Moderate to High | Ether or Amine | High | Requires activation of the alcohol; reaction with amines can be slower than with NHS esters. |

| DSC/CDI Activation | High | Carbamate | High | Prone to hydrolysis in aqueous solutions; reacts with primary amines (e.g., lysine residues). |

Experimental Protocols

The following are generalized protocols for the activation of this compound and its subsequent conjugation to a model protein containing primary amines. Note: These protocols should be optimized for specific applications.

Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under a nitrogen or argon atmosphere.

-

Add N,N'-disuccinimidyl carbonate (1.5 to 2.0 molar excess) and anhydrous pyridine (2.0 molar excess) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the activated DNP-PEG4-O-CO-NHS ester under vacuum.

Protocol 2: Conjugation of Activated DNP-PEG4 to a Protein

Materials:

-

Activated DNP-PEG4-O-CO-NHS ester

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.

-

Dissolve the activated DNP-PEG4-O-CO-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the protein solution.

-

Add the activated DNP-PEG4 solution to the protein solution in a 5- to 20-fold molar excess. The optimal ratio should be determined empirically.

-

Gently mix the reaction solution and allow it to react for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes.

-

Purify the DNP-PEG4-protein conjugate from unreacted DNP-PEG4 and byproducts using dialysis or size-exclusion chromatography.

-

Characterize the conjugate by SDS-PAGE to observe the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling (DOL) by measuring the absorbance of the DNP group (around 360 nm). Further characterization can be performed using mass spectrometry.

Application in Immunoassays and Signaling Pathways

DNP-PEG4-conjugates are valuable reagents in a variety of immunological applications. The DNP hapten allows for indirect detection and signal amplification in assays such as ELISA, Western blotting, and immunohistochemistry.

A key application is in the study of hapten-carrier immune responses and T-cell activation. Haptens, being small molecules, are not immunogenic on their own. However, when conjugated to a larger carrier protein, the hapten-carrier conjugate can be taken up by antigen-presenting cells (APCs), such as B cells or dendritic cells. The carrier protein is then processed, and its peptides are presented on MHC class II molecules to helper T cells. This T-cell help, in turn, stimulates B cells that recognize the hapten to proliferate and produce anti-hapten antibodies.

The following diagram illustrates the signaling pathway of a DNP-protein conjugate in inducing a T-cell dependent B-cell response.

Caption: T-cell dependent B-cell activation by a DNP-protein conjugate.

Conclusion

This compound is a highly versatile and valuable tool for bioconjugation. Its unique combination of a DNP hapten for immunological detection, a PEG spacer for improved physicochemical properties, and a modifiable alcohol handle allows for the creation of well-defined bioconjugates for a wide range of applications in research and drug development. Understanding the mechanism of action, particularly the necessity of alcohol activation, is crucial for its successful implementation in experimental workflows. The provided protocols and pathway diagrams serve as a guide for researchers to design and execute their bioconjugation strategies effectively.

References

- 1. benchchem.com [benchchem.com]

- 2. A new procedure for the synthesis of polyethylene glycol-protein adducts; effects on function, receptor recognition, and clearance of superoxide dismutase, lactoferrin, and alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 4. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Dinitrophenyl (DNP) Haptens in Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of immunology, haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[1] The dinitrophenyl (DNP) group is a classic and widely utilized hapten that has become an invaluable tool for studying the fundamental mechanisms of the immune system.[2][3] Its chemical simplicity, high immunogenicity when conjugated, and the commercial availability of specific antibodies have solidified its role in diverse applications, from basic research on antibody production and allergic responses to the development of novel diagnostics and therapeutics.[2][4] This technical guide provides an in-depth overview of the core applications of DNP haptens, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers and developers.

The DNP Hapten-Carrier Principle

The foundational concept for the use of DNP in immunology is the hapten-carrier principle. DNP itself is too small to be recognized by the immune system as an immunogen. However, when covalently coupled to a larger carrier molecule, typically a protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the resulting DNP-protein conjugate is capable of inducing a robust immune response. This response involves the generation of antibodies specifically directed against the DNP hapten.

This principle allows researchers to reliably and specifically induce the production of antibodies against a known chemical moiety. The choice of carrier protein and the density of DNP molecules on the carrier can influence the magnitude and type of immune response, for instance, affecting the balance of IgM and IgG antibody production.

Generation and Characterization of Anti-DNP Antibodies

A primary application of DNP-carrier conjugates is the production of polyclonal and monoclonal antibodies against the DNP hapten. These antibodies are indispensable reagents for a multitude of immunological assays and experimental models.

Workflow for Anti-DNP Antibody Production

The generation of anti-DNP antibodies follows a standard workflow, beginning with the chemical conjugation of DNP to a carrier protein, followed by immunization of a host animal, and subsequent purification and characterization of the resulting antibodies.

Experimental Protocol: DNP-KLH Conjugation

This protocol describes a common method for conjugating DNP to Keyhole Limpet Hemocyanin (KLH) using 2,4-Dinitrobenzenesulfonic acid (DNBS).

-

Reagents and Materials:

-

Keyhole Limpet Hemocyanin (KLH)

-

2,4-Dinitrobenzenesulfonic acid sodium salt (DNBS)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

Spectrophotometer

-

-

Procedure:

-

Dissolve KLH in 0.1 M sodium bicarbonate buffer to a final concentration of 10 mg/mL.

-

Dissolve DNBS in the same buffer to a concentration of 20 mg/mL.

-

Slowly add the DNBS solution to the KLH solution while gently stirring. A typical molar ratio is 40:1 (DNBS:lysine residues on KLH), but this can be optimized.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark.

-

Transfer the reaction mixture to dialysis tubing and dialyze extensively against PBS (pH 7.4) at 4°C with several buffer changes over 48 hours to remove unconjugated DNP.

-

Determine the protein concentration (A280) and the degree of DNP substitution (A360). The conjugate is now ready for immunization.

-

DNP in Models of Allergic and Hypersensitivity Reactions

DNP haptens are instrumental in the study of Type I hypersensitivity, the allergic reaction mediated by Immunoglobulin E (IgE). The "DNP-IgE" system is a classic model for investigating mast cell and basophil activation.

In this model, mast cells or a rat basophilic leukemia cell line (RBL-2H3) are first sensitized with monoclonal anti-DNP IgE antibodies. These antibodies bind to the high-affinity IgE receptor (FcεRI) on the cell surface. Subsequent exposure to a multivalent DNP-carrier conjugate (like DNP-BSA) cross-links the FcεRI-bound IgE, triggering a complex signaling cascade that culminates in degranulation—the release of inflammatory mediators like histamine and β-hexosaminidase.

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

The cross-linking of FcεRI initiates a cascade involving the phosphorylation of key signaling proteins, leading to calcium mobilization and ultimately, the fusion of granules with the plasma membrane.

Experimental Protocol: RBL-2H3 Cell Degranulation Assay

This protocol measures the release of β-hexosaminidase, a marker for mast cell degranulation.

-

Cell Culture:

-

Culture RBL-2H3 cells in MEM supplemented with 10% FBS and antibiotics.

-

Seed 2 x 10⁵ cells per well in a 24-well plate and grow overnight.

-

-

Sensitization:

-

Wash cells with PBS.

-

Incubate cells overnight with 0.2 µg/mL anti-DNP IgE in culture medium.

-

-

Stimulation and Measurement:

-

Wash the sensitized cells twice with PIPES buffer (or similar Tyrode's buffer).

-

Add 200 µL of PIPES buffer containing the test compound (inhibitor/enhancer) and incubate for 30 minutes at 37°C.

-

Add 20 µL of DNP-BSA (final concentration 1 µg/mL) to stimulate degranulation. For a negative control, add buffer only. For a positive control (total release), add 0.2% Triton X-100.

-

Incubate for 15-30 minutes at 37°C.

-

Stop the reaction by placing the plate on ice.

-

Transfer 25 µL of the supernatant from each well to a new 96-well plate.

-

Add 25 µL of substrate solution (5 mM p-NAG in 0.2 M sodium citrate buffer, pH 4.5).

-

Incubate for 1.5 hours at 37°C.

-

Add 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

-

Read absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of degranulation: [(Sample OD - Blank OD) / (Total Release OD - Blank OD)] * 100.

-

Quantitative Data in Mast Cell Assays

The DNP system allows for precise quantitative analysis of mast cell responses.

| Parameter | Typical Value/Range | Reference |

| Anti-DNP IgE for Sensitization | 0.2 - 10 µg/mL | |

| DNP-BSA for Stimulation | 0.1 - 1 µg/mL | |

| Maximal Histamine Release | 86 - 92% | |

| β-hexosaminidase Inhibition (IC₅₀) | Varies by inhibitor |

Applications in Immunological Assays

The high-affinity interaction between DNP and its corresponding antibodies makes it a versatile tool in various immunoassays, often serving as a robust alternative to the biotin-streptavidin system.

-

ELISA (Enzyme-Linked Immunosorbent Assay): DNP can be used as a tag on detection antibodies or antigens. In a competitive ELISA for detecting free DNP, DNP-BSA is coated on a plate, and free DNP in a sample competes with it for binding to an enzyme-conjugated anti-DNP antibody. This method can achieve high sensitivity, detecting as little as 10 fmol of DNP.

-

Flow Cytometry: DNP-labeled antibodies or ligands can be used to detect cell surface markers, with subsequent detection by a fluorescently-labeled anti-DNP antibody. This is useful for multi-color staining panels where spectral overlap from common fluorophores is a concern.

-

Immunohistochemistry (IHC) & In Situ Hybridization (ISH): The DNP Hapten Sandwich Staining (DHSS) procedure uses DNP-labeled primary or secondary probes, which are then detected by an anti-DNP antibody linked to an enzyme like peroxidase. This system provides excellent signal amplification with low background.

Quantitative Data for DNP-Based Assays

| Assay Type | Application | Key Parameter | Typical Value | Reference |

| Competitive ELISA | Quantitation of free DNP | Detection Limit | 10 fmol | |

| Flow Cytometry | Cell surface marker detection | EC₅₀ of DNP-ligand | ~7.14 nM (for DNP-5F7) | |

| ELISA (Direct) | Titer measurement post-immunization | Peak anti-DNP concentration | >100 µg/mL | |

| Surface Plasmon Resonance (SPR) | Binding kinetics | Kᴅ (Affinity Constant) | Varies (e.g., nM range) |

DNP in B Cell and T Cell Research

DNP haptens have been fundamental in elucidating the mechanisms of B cell activation, affinity maturation, and the establishment of immunological memory. By immunizing animals with DNP-carrier conjugates and tracking the B cell response over time, researchers can study how antibody affinity for the DNP hapten increases following secondary exposure.

Furthermore, while haptens themselves are not typically recognized by T cells, the carrier protein is processed by antigen-presenting cells (APCs) and presented to T helper cells. This T cell help is crucial for a robust B cell response, and the DNP-carrier model has been instrumental in dissecting this complex cellular cooperation. Studies have shown that APCs can acquire DNP from DNP-labeled cells and "re-present" the hapten to stimulate DNP-specific T cells, a process that requires antigen processing.

Conclusion

The dinitrophenyl hapten is more than a simple chemical; it is a cornerstone of immunological research. Its utility spans from elucidating the fundamental principles of antibody production and allergic reactions to its practical application as a versatile tool in a wide array of immunoassays. For researchers in academia and industry, a thorough understanding of DNP's applications and associated methodologies provides a powerful and reliable system for investigating immune function, validating assays, and developing new immunotherapies and diagnostic tools.

References

- 1. scbt.com [scbt.com]

- 2. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 3. Expanding the Genetic Code for a Dinitrophenyl Hapten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Solubility and stability of DNP-PEG4-alcohol

An In-depth Technical Guide on the Solubility and Stability of DNP-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule incorporating a dinitrophenyl (DNP) group and a short polyethylene glycol (PEG) chain terminating in a hydroxyl group. This guide provides a comprehensive overview of the theoretical and practical aspects of its solubility and stability, crucial for its application in research and drug development. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its likely properties based on the well-characterized behaviors of its constituent DNP and PEG moieties. Furthermore, it details standardized experimental protocols for determining these properties.

Introduction

This compound is a molecule of interest in various biomedical research areas, including immunology and targeted drug delivery. The DNP group serves as a hapten for antibody recognition, while the PEG linker enhances hydrophilicity and provides a flexible spacer. The terminal hydroxyl group allows for further conjugation to other molecules of interest. Understanding the solubility and stability of this linker is paramount for its effective use in aqueous and organic media, as well as for ensuring its integrity during storage and experimental procedures.

Predicted Solubility Profile

The solubility of this compound is influenced by both the hydrophobic DNP group and the hydrophilic PEG4 chain.

-

Aqueous Solubility : The presence of the four ethylene glycol units in the PEG4 linker is expected to confer a degree of aqueous solubility. PEGylation is a well-established method for increasing the water solubility of hydrophobic molecules. The hydrophilic nature of the PEG chain can help to overcome the low water solubility characteristic of the DNP group. However, the overall aqueous solubility is likely to be moderate.

-

Organic Solvent Solubility : The 2,4-dinitrophenol (DNP) component of the molecule contributes to its solubility in organic solvents. DNP itself is soluble in solvents such as ethanol, ether, benzene, and acetone. Therefore, this compound is expected to be readily soluble in a range of common organic solvents, including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Data Presentation: Estimated Solubility

The following table provides an estimated solubility profile for this compound based on the properties of its components. These values should be experimentally verified for specific applications.

| Solvent | Estimated Solubility | Rationale |

| Water | Sparingly to Moderately Soluble | The hydrophilic PEG4 chain enhances solubility, but the hydrophobic DNP group limits it. |

| Phosphate-Buffered Saline (PBS) | Sparingly to Moderately Soluble | Similar to water, with potential for slight pH-dependent variations. |

| Ethanol | Soluble | The DNP group is soluble in alcohols.[1] |

| Methanol | Soluble | The DNP group is soluble in alcohols.[1] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DNP compounds are generally soluble in DMSO.[2] |

| Dimethylformamide (DMF) | Highly Soluble | A common solvent for polar organic compounds. |

Predicted Stability Profile

The stability of this compound is a critical factor for its storage and handling. Degradation can occur through hydrolysis, oxidation, or photolysis.

-

pH Stability : The ether linkages in the PEG chain are generally stable to hydrolysis across a wide pH range. The linkage of the DNP group to the PEG chain is also expected to be relatively stable. Dinitrophenols are known to be stable in acidic solutions but may be susceptible to decomposition by UV radiation in alkaline solutions.

-

Thermal Stability : PEGylated compounds often exhibit increased thermal stability. While specific data for this compound is unavailable, it is recommended to store the compound at low temperatures (e.g., -20°C) to minimize potential degradation over long periods.[3][4]

-

Photostability : Dinitrophenyl compounds can be sensitive to light. Therefore, it is advisable to protect solutions of this compound from light to prevent photochemical degradation.

Data Presentation: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. | To minimize thermal degradation. |

| Light | Protect from light. | To prevent photochemical degradation of the DNP group. |

| pH | Maintain in a neutral to slightly acidic buffer for aqueous solutions. | To avoid potential base-catalyzed degradation. |

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, PBS, ethanol) in a sealed vial.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge or filter the suspension to separate the undissolved solid from the solution.

-

Quantification : Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (due to the chromophoric DNP group).

-

Calculation : The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Stability Assessment: HPLC-Based Degradation Study

This protocol assesses the chemical stability of this compound under various conditions.

Methodology:

-

Sample Preparation : Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, 7, and 9) to evaluate pH stability.

-

Incubation : Incubate the solutions at a specific temperature (e.g., 37°C) and protect them from light. For photostability testing, expose a set of samples to a controlled light source.

-

Time-Point Analysis : At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

HPLC Analysis : Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.

-

Data Analysis : Plot the percentage of the remaining this compound against time to determine the degradation kinetics and half-life under each condition.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Factors influencing the solubility and stability of this compound.

Caption: Experimental workflow for determining solubility and stability.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, a strong predictive understanding can be derived from the known properties of its dinitrophenyl and PEG components. The molecule is anticipated to have good solubility in common organic solvents and moderate solubility in aqueous media. For optimal stability, it should be stored at low temperatures and protected from light. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability parameters of this compound for their specific applications, ensuring reliable and reproducible results in drug development and other scientific endeavors.

References

An In-depth Technical Guide to DNP-PEG4-alcohol for Antibody Recognition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNP-PEG4-alcohol, a versatile tool for high-affinity antibody recognition in a variety of research and drug development applications. This document details its chemical properties, core principles of interaction, and provides detailed experimental protocols for its use in key immunoassays.

Introduction to this compound

This compound is a chemical compound featuring a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. The DNP moiety acts as a hapten, a small molecule that can elicit a strong and specific immune response when attached to a larger carrier molecule, leading to the generation of high-affinity anti-DNP antibodies[1]. The PEG4 linker provides a hydrophilic and flexible spacer, which enhances the solubility and bioavailability of the molecule while minimizing steric hindrance, allowing for optimal antibody binding[1]. The terminal hydroxyl group offers a reactive site for further chemical modification and conjugation to other molecules of interest[2].

These characteristics make this compound an invaluable reagent for a range of applications, including its use as a positive control in immunoassays, for the detection and purification of anti-DNP antibodies, and as a building block for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C14H21N3O8 | [2] |

| Molecular Weight | 359.34 g/mol | [2] |

| Appearance | Yellow to orange solid | N/A |

| Solubility | Soluble in DMSO, DMF, and water | |

| Purity | Typically >95% | |

| Storage Conditions | -20°C, protected from light and moisture |

Core Principles of DNP-Hapten Antibody Recognition

The interaction between the DNP hapten and its corresponding antibody is a cornerstone of immunology research. The DNP group is highly immunogenic, meaning it can stimulate a robust B-cell response and the production of antibodies with high specificity and affinity. The binding is a non-covalent interaction, driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions within the antibody's binding site. The affinity of anti-DNP antibodies for the DNP hapten is typically in the nanomolar to picomolar range, making this interaction highly sensitive and suitable for a wide array of detection methods.

DNP-Mediated Signaling in Mast Cells

In the context of allergic responses, the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells by multivalent DNP-conjugated antigens triggers a signaling cascade leading to degranulation and the release of inflammatory mediators. This pathway is a critical area of study in allergy and immunology research.

Applications and Experimental Protocols

This compound is a versatile tool that can be employed in a variety of standard immunoassays. Below are detailed representative protocols for its use in ELISA, Western Blot, and Flow Cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, this compound can be used to coat the wells of a microplate to capture and quantify anti-DNP antibodies from a sample.

-

Coating:

-

Dilute this compound to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate-bicarbonate, pH 9.6).

-

Add 100 µL of the coating solution to each well of a 96-well high-binding ELISA plate.

-

Incubate overnight at 4°C or for 2-4 hours at 37°C.

-

-

Washing:

-

Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking:

-

Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of diluted samples (e.g., serum, hybridoma supernatant) and standards (purified anti-DNP antibody of known concentration) to the wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary anti-DNP antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.

-

Incubate for 1 hour at room temperature.

-

-

Development:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

-

Stopping and Reading:

-

Add 100 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Western Blot

For Western blotting, this compound can be conjugated to a protein of interest, which can then be detected on a membrane using an anti-DNP antibody. This is particularly useful for confirming the presence of a DNP-conjugated protein or as a control lane.

-

Protein Conjugation (Representative Protocol):

-

Activate the hydroxyl group of this compound to a more reactive species, for example, by converting it to a p-nitrophenyl carbonate ester.

-

Dissolve the protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the activated DNP-PEG4 derivative to the protein solution at a specific molar ratio (e.g., 10:1 to 20:1 linker-to-protein).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Remove excess, unreacted DNP-PEG4 by dialysis or size-exclusion chromatography.

-

-

SDS-PAGE and Transfer:

-

Separate the DNP-conjugated protein by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

-

-

Primary Antibody Incubation:

-

Incubate the membrane with an anti-DNP primary antibody diluted in blocking buffer (e.g., 1:1000 to 1:10,000) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the anti-DNP primary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Flow Cytometry

This compound can be used to label the surface of cells, which can then be detected using a fluorescently labeled anti-DNP antibody. This can be useful for studying cellular uptake or as a method for cell surface engineering.

-

Cell Preparation:

-

Harvest cells and wash them twice with ice-cold PBS containing 1% BSA (FACS buffer).

-

Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.

-

-

Cell Labeling with this compound (if applicable, through a conjugated molecule):

-

If this compound is conjugated to a cell-binding molecule (e.g., an antibody or ligand), incubate the cells with the DNP-conjugated molecule at a predetermined optimal concentration for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

-

Staining with Anti-DNP Antibody:

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add a fluorescently labeled anti-DNP antibody (e.g., FITC- or PE-conjugated) at its optimal concentration.

-

Incubate for 30 minutes on ice in the dark.

-

-

Washing and Analysis:

-

Wash the cells twice with FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Analyze the cells on a flow cytometer.

-

Quantitative Data Presentation

Surface Plasmon Resonance (SPR) Kinetic Data

The following table summarizes SPR data for the binding of anti-DNP IgE and IgG to DNP moieties displayed on DNA nanostructures at varying distances. This data illustrates the high-affinity nature of the interaction.

| DNP-DNP Distance (nm) | Antibody | Dissociation Rate (k_d) (s⁻¹) | Half-life (t₁/₂) (min) | Reference |

| 16 | Anti-DNP IgE | 2.6 x 10⁻³ | 4.5 | |

| 6-18 | Anti-DNP IgG | 2.1 x 10⁻⁴ | 68 |

Note: This data was generated using DNP-decorated DNA origami nanostructures and not this compound directly. The binding kinetics may vary depending on the specific context and linker.

Flow Cytometry Semi-Quantitative Data

The following table presents Mean Fluorescence Intensity (MFI) data from a flow cytometry analysis of cancer cells treated with hyaluronic acid (HA) conjugated with DNP through PEG linkers of varying lengths and DNP densities. This demonstrates the utility of DNP-PEG conjugates in antibody recruitment to cell surfaces.

| Conjugate (HA-[PEGm-DNP]n) | Mean Fluorescence Intensity (MFI) | Reference |

| HA-[PEG1-DNP]8 | ~15,000 | |

| HA-[PEG3-DNP]8 | ~25,000 | |

| HA-[PEG6-DNP]8 | ~35,000 |

Note: This data illustrates the principle of DNP-mediated antibody recruitment to cells. The MFI values are relative and depend on the specific experimental conditions.

Conclusion

This compound is a powerful and versatile tool for researchers in immunology, drug development, and diagnostics. Its well-defined chemical structure, which combines a high-affinity hapten with a flexible and hydrophilic linker, enables a wide range of applications in antibody recognition. This guide provides a foundational understanding of its properties, principles of use, and detailed protocols for its application in common immunoassays. While specific quantitative binding data for this compound remains to be extensively published, the provided data from related compounds underscores the high-affinity nature of the DNP-antibody interaction. As with any reagent, optimization of the provided protocols for specific experimental systems is recommended to achieve the best results.

References

The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in modern drug development. The remarkable hydrophilic properties of PEG linkers are central to their ability to enhance the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics, from small molecules to large biologics. This technical guide provides an in-depth exploration of the core hydrophilic characteristics of PEG linkers, their impact on drug delivery, detailed experimental protocols for their characterization, and quantitative data to inform drug design and development.

The Core of Hydrophilicity: How PEG Linkers Transform Drug Properties

PEG is a synthetic, water-soluble polymer composed of repeating ethylene oxide units.[1] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a protective hydration shell around the conjugated drug molecule.[2][3] This "stealth" effect is fundamental to the advantages conferred by PEGylation.[4][5]

Key Advantages Driven by Hydrophilicity:

-

Enhanced Solubility: PEG's hydrophilic nature dramatically improves the aqueous solubility of hydrophobic drug payloads, which is crucial for developing viable intravenous formulations. Many potent small molecule drugs suffer from poor water solubility, and PEGylation can overcome this significant hurdle.

-

Improved Stability and Reduced Aggregation: The hydration shell created by the PEG linker sterically shields the drug from enzymatic degradation. For biologics and antibody-drug conjugates (ADCs), this hydrophilicity prevents the formation of aggregates, which can lead to immunogenicity and altered pharmacokinetic profiles.

-

Extended Circulation Half-Life: By increasing the hydrodynamic volume of the drug conjugate, PEGylation reduces renal clearance, leading to a significantly longer circulation half-life. This allows for less frequent dosing, improving patient compliance. The increase in half-life is often dependent on the molecular weight of the PEG chain.

-

Reduced Immunogenicity: The neutral and flexible PEG chain can mask antigenic epitopes on therapeutic proteins, minimizing recognition by the immune system and reducing the risk of an immune response.

Quantitative Impact of PEG Linker Hydrophilicity

The choice of PEG linker, including its length and architecture (linear vs. branched), has a quantifiable impact on the properties of the resulting drug conjugate. The following tables summarize key data from various studies, demonstrating these effects.

Table 1: Enhancement of Pharmacokinetic Parameters via PEGylation

| Drug/Molecule Class | Unmodified Half-Life (t½) | PEGylated Half-Life (t½) | PEG Size/Type | Fold Increase in Half-Life | Reference(s) |

| Methotrexate (Small Molecule) | 24.33 min | 88.44 min | 5 kDa | ~3.6 | |

| rhTIMP-1 (Protein) | 1.1 h | 28 h | 20 kDa | ~25.5 | |

| GLP-1 Agonist (Peptide) | Minutes to ~13h (Liraglutide) | ~165 h (Semaglutide) | Not Specified | >12 | |

| Specific Lymphoma-Binding Peptide | Not Specified | 8.0 ± 0.6 h | 70 kDa | - | |

| Specific Lymphoma-Binding Peptide | Not Specified | 17.7 ± 0.8 h | 150 kDa | - |

Table 2: Effect of PEG Linker Length on Hydrophilicity and Aggregation of Antibody-Drug Conjugates (ADCs)

| ADC Configuration | HIC Retention Time (min) | Interpretation | Aggregation (%) by SEC | Reference(s) |

| ADC with Short/No PEG Linker | ~15.2 | More Hydrophobic | 3.5 | |

| ADC with Linear PEG4 Linker | ~13.8 | Moderately Hydrophilic | 1.8 | |

| ADC with Linear PEG8 Linker | ~12.5 | More Hydrophilic | 1.2 | |

| ADC with Branched PEG12 Linker | ~10.1 | Most Hydrophilic | <1.0 |

Note: HIC retention times are approximate and can vary based on specific experimental conditions. A shorter retention time indicates a more hydrophilic ADC.

Table 3: Impact of PEGylation on Physicochemical Properties of Small Molecules

| Molecule | LogD7.4 (Unmodified) | LogD7.4 (PEGylated) | Interpretation | Reference(s) |

| PSMA Inhibitor ([68Ga]Ga-Flu-1) | -2.64 ± 0.25 | -4.23 ± 0.26 (with PEG8) | Significant increase in water solubility | |

| PBD Payload (Talirine vs. Tesirine) | 4.71 | 2.11 (with PEG8) | Reduction in hydrophobicity |

LogD is the distribution coefficient at a specific pH (e.g., 7.4 for physiological conditions). A lower LogD value indicates higher hydrophilicity.

Key Experimental Protocols

Accurate characterization of PEGylated drug conjugates is critical for quality control and regulatory approval. The following are detailed methodologies for key experiments used to assess the impact of PEG linker hydrophilicity.

Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. For PEGylated molecules, a decrease in retention time compared to the non-PEGylated parent molecule indicates an increase in hydrophilicity.

Objective: To assess and compare the relative hydrophobicity of different PEGylated drug conjugates.

Materials:

-

HPLC System: A biocompatible HPLC system equipped with a UV detector.

-

HIC Column: e.g., TSKgel Butyl-NPR column (4.6 mm ID x 3.5 cm, 2.5 µm) or similar C4-based column.

-

Mobile Phase A (High Salt): 2.3 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

-

Sample: PEGylated and non-PEGylated drug conjugate samples, dissolved in Mobile Phase B to a concentration of 1-2 mg/mL.

Protocol:

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.

-

Sample Preparation: Dilute the protein stock solution with Mobile Phase A to the desired final concentration, ensuring the salt concentration matches the initial mobile phase conditions to prevent precipitation and sample breakthrough.

-

Injection: Inject 10-20 µL of the prepared sample onto the column.

-

Gradient Elution:

-

Maintain 100% Mobile Phase A for 1-2 minutes.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

-

Hold at 100% Mobile Phase B for 5 minutes to elute all components.

-

Return to 100% Mobile Phase A and re-equilibrate for 10-15 minutes before the next injection.

-

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: Compare the retention times of the different samples. Shorter retention times correspond to lower hydrophobicity (i.e., higher hydrophilicity).

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius. It is the gold standard for quantifying high molecular weight species (aggregates) versus the monomeric form of a biologic or ADC.

Objective: To quantify the percentage of aggregates in a sample of a PEGylated drug conjugate.

Materials:

-

HPLC System: A biocompatible HPLC or UPLC system with a UV detector.

-

SEC Column: e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm (7.8 x 300 mm) or Waters ACQUITY UPLC BEH200 SEC, 1.7 µm (4.6 x 150 mm).

-

Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0. The mobile phase should contain a moderate amount of salt (e.g., 150-200 mM) to prevent non-specific secondary interactions.

-

Sample: PEGylated drug conjugate at a concentration of 1-4 mg/mL in the mobile phase.

Protocol:

-

Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min for a 7.8 mm ID column or 0.35 mL/min for a 4.6 mm ID column until the baseline is stable.

-

Injection: Inject 5-20 µL of the sample.

-

Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions for a run time sufficient to allow for the elution of the monomer and any smaller fragments (typically 15-30 minutes).

-

Detection: Monitor the eluate at 214 nm or 280 nm.

-

Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregates using the formula: % Aggregates = (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure to determine the circulation half-life of a PEGylated compound compared to its non-PEGylated counterpart in a murine model.

Objective: To determine and compare the pharmacokinetic parameters, particularly the elimination half-life (t½), of a PEGylated and a non-PEGylated drug.

Materials:

-

Animals: Female BALB/c mice (5-6 weeks old).

-

Dosing Solution: Sterile formulations of the PEGylated and non-PEGylated drug in a suitable vehicle (e.g., saline).

-

Blood Collection Supplies: Micro-centrifuge tubes containing an anticoagulant (e.g., EDTA), capillaries.

-

Analytical Equipment: LC-MS/MS or ELISA for drug quantification in plasma.

Protocol:

-

Animal Acclimatization: House the mice under controlled conditions for at least one week prior to the study.

-

Dosing: Administer a single intravenous (IV) bolus dose of the drug (e.g., 2 mg/kg) via the tail vein. Use at least 3-5 mice per time point for each group (PEGylated and non-PEGylated).

-

Blood Sampling: Collect blood samples (e.g., 20-50 µL) via retro-orbital or saphenous vein bleeding at predetermined time points. The time points should be chosen to capture the distribution and elimination phases.

-

For non-PEGylated drug (expected short half-life): 5, 15, 30, 60, 90, 120, 240 minutes.

-

For PEGylated drug (expected long half-life): 1, 2, 4, 8, 12, 24, 48, 72 hours.

-

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 10,000 rpm for 5 min) to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.

-

Pharmacokinetic Analysis: Plot the plasma concentration versus time data on a semi-logarithmic scale. Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), Area Under the Curve (AUC), and clearance (CL).

Visualizing Key Concepts and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate critical aspects of PEG linker technology in drug delivery.

Caption: Experimental workflow for ADC characterization.

Caption: The Enhanced Permeability and Retention (EPR) effect.

Conclusion

The hydrophilic properties of PEG linkers are a powerful tool in drug development, offering rational solutions to common challenges such as poor solubility, rapid clearance, and immunogenicity. By forming a protective hydration layer, PEG linkers enhance the stability and in vivo performance of a diverse array of therapeutic agents. The strategic selection of PEG linker length and architecture, guided by robust analytical characterization using techniques like HIC and SEC, allows for the fine-tuning of a drug's pharmacokinetic profile. This in-depth understanding and application of PEG's hydrophilic nature will continue to be instrumental in advancing the next generation of safer and more effective medicines.

References

- 1. Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

A Technical Guide to DNP-PEG4-Alcohol: A Heterobifunctional Crosslinker in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.